1-(4-tert-butylphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, an imidazole ring, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the tert-butylphenyl group and the imidazole ring through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-TERT-BUTYLPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares similarities with other imidazole-containing compounds and chromeno-pyrrole derivatives.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable target for further research and development.
Properties
Molecular Formula |
C28H29N3O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(3-imidazol-1-ylpropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H29N3O3/c1-18-6-11-22-21(16-18)25(32)23-24(19-7-9-20(10-8-19)28(2,3)4)31(27(33)26(23)34-22)14-5-13-30-15-12-29-17-30/h6-12,15-17,24H,5,13-14H2,1-4H3 |
InChI Key |
FJTPGTCODYWECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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